molecular formula C9H6I2N4O2 B11521659 2-[(E)-[(4-Amino-1,2,5-oxadiazol-3-YL)imino]methyl]-4,6-diiodophenol

2-[(E)-[(4-Amino-1,2,5-oxadiazol-3-YL)imino]methyl]-4,6-diiodophenol

Cat. No.: B11521659
M. Wt: 455.98 g/mol
InChI Key: QOUJRNMCOAYZBG-UHFFFAOYSA-N
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Description

2-[(E)-[(4-Amino-1,2,5-oxadiazol-3-YL)imino]methyl]-4,6-diiodophenol is a complex organic compound characterized by the presence of an oxadiazole ring, an imine group, and two iodine atoms attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-[(4-Amino-1,2,5-oxadiazol-3-YL)imino]methyl]-4,6-diiodophenol typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by cyclization reactions involving hydrazides and carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Iodine Atoms: The diiodination of the phenol ring is usually achieved through electrophilic aromatic substitution using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite.

    Formation of the Imine Group: The imine group is formed by the condensation of the amino group on the oxadiazole ring with an aldehyde or ketone.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The phenol group can undergo oxidation to form quinones.

    Reduction: The imine group can be reduced to an amine using reducing agents like sodium borohydride.

    Substitution: The iodine atoms can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Quinones.

    Reduction: Amines.

    Substitution: Thiophenols or anilines, depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials.

Biology

In biological research, derivatives of this compound could be investigated for their potential as enzyme inhibitors or as probes for studying biochemical pathways.

Medicine

In medicine, the compound’s derivatives might be explored for their potential therapeutic properties, such as antimicrobial or anticancer activities.

Industry

In industry, this compound could be used in the development of new materials with specific electronic or optical properties, such as in the field of organic electronics or photonics.

Mechanism of Action

The mechanism by which 2-[(E)-[(4-Amino-1,2,5-oxadiazol-3-YL)imino]methyl]-4,6-diiodophenol exerts its effects would depend on its specific application. For instance, if used as an enzyme inhibitor, it might interact with the active site of the enzyme, blocking substrate access. The molecular targets and pathways involved would need to be identified through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-1,2,5-oxadiazole derivatives: These compounds share the oxadiazole ring and amino group but differ in other substituents.

    Diiodophenols: Compounds with two iodine atoms attached to a phenol ring but lacking the oxadiazole and imine groups.

Uniqueness

The uniqueness of 2-[(E)-[(4-Amino-1,2,5-oxadiazol-3-YL)imino]methyl]-4,6-diiodophenol lies in its combination of structural features, which confer distinct chemical reactivity and potential for diverse applications. The presence of both the oxadiazole ring and the diiodophenol moiety makes it a versatile compound for various scientific investigations.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C9H6I2N4O2

Molecular Weight

455.98 g/mol

IUPAC Name

2-[(4-amino-1,2,5-oxadiazol-3-yl)iminomethyl]-4,6-diiodophenol

InChI

InChI=1S/C9H6I2N4O2/c10-5-1-4(7(16)6(11)2-5)3-13-9-8(12)14-17-15-9/h1-3,16H,(H2,12,14)

InChI Key

QOUJRNMCOAYZBG-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C=NC2=NON=C2N)O)I)I

Origin of Product

United States

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